4-Methylenecyclohexylmethanol

Description

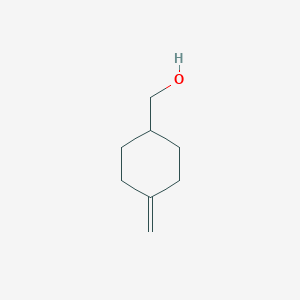

Structure

3D Structure

Properties

IUPAC Name |

(4-methylidenecyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDQBZWFMDUFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143246 | |

| Record name | 4-Methylenecyclohexylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-24-6 | |

| Record name | 4-Methylenecyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylenecyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylenecyclohexylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylidenecyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLENECYCLOHEXYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ZEO89RKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Methylenecyclohexylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylenecyclohexylmethanol, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and in-depth characterization data.

Synthesis

A robust and efficient two-step synthesis of this compound has been developed, commencing from the readily available starting material, 4-oxocyclohexanecarboxylic acid. The synthetic pathway involves the selective reduction of the carboxylic acid functionality, followed by a Wittig olefination to introduce the methylene group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (4-Oxocyclohexyl)methanol

This procedure outlines the selective reduction of the carboxylic acid group of 4-oxocyclohexanecarboxylic acid in the presence of a ketone functionality using a borane-tetrahydrofuran complex.

Materials:

-

4-Oxocyclohexanecarboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-oxocyclohexyl)methanol.

-

The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for the reduction of 4-oxocyclohexanecarboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of the ketone in (4-oxocyclohexyl)methanol to a methylene group using a Wittig reaction.

Materials:

-

(4-Oxocyclohexyl)methanol

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or three-necked round-bottom flask, magnetic stirrer, syringes, ice bath, rotary evaporator, separatory funnel.

Procedure:

-

Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): a. In a dry Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.1 eq) dropwise. A deep yellow to orange color indicates the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Wittig Reaction: a. In a separate dry flask under an inert atmosphere, dissolve (4-oxocyclohexyl)methanol (1.0 eq) in anhydrous THF. b. Cool the solution to 0 °C. c. Slowly add the freshly prepared Wittig reagent solution to the ketone solution via cannula or syringe. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Wash the combined organic layers with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Workflow for the Wittig reaction.

Characterization Data

The synthesized this compound was characterized by standard analytical techniques. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| IUPAC Name | (4-methylidenecyclohexyl)methanol |

| CAS Number | 1004-24-6 |

| Appearance | Colorless liquid |

Table 2: Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR (Predicted) | δ 4.65 (s, 2H, =CH₂), 3.45 (d, 2H, -CH₂OH), 2.20-1.20 (m, 9H, cyclohexyl-H), 1.55 (s, 1H, -OH) |

| ¹³C NMR | δ 148.9 (=C), 108.5 (=CH₂), 68.2 (-CH₂OH), 40.5 (-CH-), 34.8 (-CH₂-), 30.1 (-CH₂-) |

| IR (Infrared) | 3350 cm⁻¹ (O-H stretch, broad), 3075 cm⁻¹ (=C-H stretch), 2920, 2850 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=C stretch), 890 cm⁻¹ (=C-H bend) |

| Mass Spec. (EI) | m/z (%): 126 (M⁺, 5), 108 (15), 95 (100), 79 (60), 67 (55), 55 (40) |

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a logical sequence of chemical transformations. The following diagram illustrates the relationship between the starting material, intermediate, and final product, highlighting the key reagents and reaction types.

Caption: Logical relationship of the synthetic steps.

Physicochemical Properties of (4-methylidenecyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methylidenecyclohexyl)methanol is a bifunctional organic compound featuring a primary alcohol and an exocyclic methylene group on a cyclohexane ring. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the introduction of the 4-methylidenecyclohexyl)methyl moiety in the design of novel chemical entities. Its structure offers reactive sites for esterification, etherification, oxidation, and various addition reactions at the double bond, providing a versatile platform for the synthesis of more complex molecules. This guide provides a summary of the available physicochemical data for (4-methylidenecyclohexyl)methanol and outlines general experimental protocols for its synthesis and characterization.

Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | (4-methylidenecyclohexyl)methanol | |

| Synonyms | 4-Methylenecyclohexanemethanol, (4-Methylene-cyclohexyl)-methanol, 1-Hydroxymethyl-4-methylenecyclohexane | [1][2] |

| CAS Number | 1004-24-6 | [1][2] |

| Molecular Formula | C₈H₁₄O | [1][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Colorless Liquid | Predicted based on similar compounds |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Predicted to be soluble in polar organic solvents | Based on the presence of a hydroxyl group |

| Purity | 97% | Commercially available purity[1][3] |

Spectroscopic Data

Detailed spectroscopic data for (4-methylidenecyclohexyl)methanol is limited. However, based on its structure, the following characteristic signals can be predicted.

-

¹H NMR (Predicted):

-

~4.7 ppm: A broad singlet corresponding to the two vinylic protons of the exocyclic methylene group (=CH₂).

-

~3.5 ppm: A doublet corresponding to the two protons of the hydroxymethyl group (-CH₂OH).

-

1.0-2.5 ppm: A series of multiplets arising from the protons of the cyclohexane ring and the proton of the hydroxyl group.

-

-

¹³C NMR:

-

Infrared (IR) Spectroscopy:

-

An IR spectrum is available from NIST.[3] Expected characteristic absorption bands include:

-

A broad band around 3300 cm⁻¹ due to the O-H stretching of the alcohol.

-

A sharp band around 1650 cm⁻¹ corresponding to the C=C stretching of the exocyclic double bond.

-

Bands in the region of 2850-3000 cm⁻¹ for C-H stretching.

-

-

-

Mass Spectrometry (MS):

-

GC-MS data is mentioned as being available in public repositories.[4] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 126, along with fragmentation patterns characteristic of cyclic alcohols.

-

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of (4-methylidenecyclohexyl)methanol are not widely published. However, standard organic chemistry procedures can be adapted for its preparation and characterization.

Synthesis via Wittig Reaction

A common and effective method for the synthesis of (4-methylidenecyclohexyl)methanol is the Wittig reaction, starting from 4-oxocyclohexanemethanol or a protected derivative.

Reaction Scheme:

Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of (4-methylidenecyclohexyl)methanol via a Wittig reaction.

Detailed Protocol:

-

Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium or potassium tert-butoxide, dropwise. Stir the resulting ylide solution at 0°C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.

-

Reaction with Ketone: Dissolve 4-oxocyclohexanemethanol in anhydrous THF and add it dropwise to the prepared Wittig reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (4-methylidenecyclohexyl)methanol.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of (4-methylidenecyclohexyl)methanol and confirming its molecular weight.

Workflow for GC-MS Analysis:

Caption: A standard workflow for the analysis of (4-methylidenecyclohexyl)methanol by GC-MS.

General GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.

-

Injection: A split or splitless injection can be employed, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

MS Detector: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Safety and Handling

Based on the available GHS hazard information, (4-methylidenecyclohexyl)methanol is a combustible liquid that causes skin and eye irritation.[4] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

(4-methylidenecyclohexyl)methanol is a chemical building block with potential applications in various areas of organic synthesis. While a comprehensive set of experimentally determined physicochemical properties is not yet available, this guide provides the foundational information based on existing data and predictive methodologies. The outlined experimental protocols for synthesis and analysis offer a starting point for researchers working with this compound. Further experimental investigation is required to fully characterize its properties and expand its synthetic utility.

References

An In-depth Technical Guide to 4-Methylenecyclohexylmethanol (CAS Number 1004-24-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenecyclohexylmethanol, with the CAS number 1004-24-6, is a bifunctional organic compound featuring a primary alcohol and an exocyclic double bond within a cyclohexane ring. This unique structural combination makes it a versatile building block in organic synthesis. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to medicinal chemistry, particularly as a potential synthon for creating analogues of existing therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential reactivity and applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a combustible liquid that requires careful handling in a laboratory setting.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1004-24-6 | [1] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [1] |

| IUPAC Name | (4-Methylidenecyclohexyl)methanol | |

| Synonyms | 4-Methylenecyclohexanemethanol, (4-Methylene-cyclohexyl)-methanol | [1] |

| Appearance | Colorless to pale yellow liquid (presumed) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Moderately soluble in water (predicted) |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. The pertinent hazard statements are summarized in Table 2.

Table 2: GHS Hazard Statements for this compound

| Code | Statement |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: PubChem CID 13860[1] |

Standard precautionary statements for handling this chemical include avoiding contact with skin and eyes, using in a well-ventilated area, and keeping away from heat and open flames.

Proposed Synthesis

A workflow for this proposed synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

This procedure is a standard acid-catalyzed esterification.

-

Materials: 4-Oxocyclohexanecarboxylic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ethyl acetate.

-

Procedure:

-

Dissolve 4-oxocyclohexanecarboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 4-oxocyclohexanecarboxylate.

-

Step 2: Wittig Reaction of Ethyl 4-oxocyclohexanecarboxylate

This protocol is adapted from a similar Wittig reaction on a cyclohexanone derivative.[3]

-

Materials: Methyltriphenylphosphonium bromide, n-butyllithium in hexanes, anhydrous tetrahydrofuran (THF), ethyl 4-oxocyclohexanecarboxylate, saturated ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise. A color change to deep yellow or orange indicates the formation of the ylide (methylenetriphenylphosphorane). Stir at 0 °C for 1 hour.

-

In a separate flask, dissolve ethyl 4-oxocyclohexanecarboxylate in anhydrous THF.

-

Slowly add the ketone solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product, ethyl 4-methylenecyclohexanecarboxylate, can be purified by column chromatography.

-

Step 3: Reduction of Ethyl 4-methylenecyclohexanecarboxylate

This is a standard ester reduction using a powerful reducing agent.[4]

-

Materials: Ethyl 4-methylenecyclohexanecarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 4-methylenecyclohexanecarboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

-

Reactivity and Potential Applications in Drug Development

The bifunctional nature of this compound provides two reactive centers for further chemical transformations: the primary alcohol and the exocyclic double bond.

Caption: Potential reactions of this compound.

Reactions of the Primary Alcohol

The primary alcohol can undergo a variety of common transformations:

-

Oxidation: Mild oxidation would yield the corresponding aldehyde, 4-methylenecyclohexanecarbaldehyde, while stronger oxidizing agents would produce 4-methylenecyclohexanecarboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form esters, which could be of interest for prodrug strategies.

-

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis.

Reactions of the Alkene

The exocyclic double bond can participate in various addition reactions:

-

Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield 4-methylcyclohexylmethanol.

-

Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form the corresponding epoxide, a versatile intermediate for further functionalization.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) would lead to the corresponding haloalkane.

Relevance in Drug Discovery

The cyclohexyl moiety is a common scaffold in many approved drugs.[5] The introduction of a methylene group can be considered a form of bioisosteric replacement for a simple cyclohexyl or other cyclic systems.[6][7][8] Such a modification can influence the compound's conformational flexibility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

While no specific biological activities for this compound have been reported, its potential as a synthon for creating novel analogues of biologically active compounds is noteworthy. For instance, it could be used to synthesize derivatives of known drugs containing a cyclohexylmethanol moiety to explore structure-activity relationships.

Conclusion

This compound is a readily accessible bifunctional molecule with significant potential as a building block in organic synthesis. Although its direct role in drug development has yet to be established, its structural features make it an interesting candidate for the synthesis of novel chemical entities for biological screening. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. Further research into the biological evaluation of derivatives of this compound is warranted to explore its potential in medicinal chemistry.

References

- 1. A bioisosteric approach to the discovery of novel N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide-based activators of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Wittig Reaction - Edubirdie [edubirdie.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. chem-space.com [chem-space.com]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

Spectroscopic Profile of 4-Methylenecyclohexylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylenecyclohexylmethanol (C₈H₁₄O), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.63 | s | 2H | =CH₂ |

| ~3.48 | d | 2H | -CH₂OH |

| ~2.25 | m | 2H | Allylic CH₂ |

| ~1.95 | m | 1H | CH |

| ~1.85 | m | 2H | CH₂ |

| ~1.45 | m | 2H | CH₂ |

| ~1.25 | t | 1H | -OH |

Note: Data is interpreted from the experimental spectrum available on SpectraBase. Chemical shifts and multiplicities are approximate and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148.5 | =C |

| ~108.7 | =CH₂ |

| ~68.0 | -CH₂OH |

| ~40.5 | CH |

| ~35.5 | Allylic CH₂ |

| ~30.0 | CH₂ |

Table 3: Infrared (IR) Spectroscopy Data[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (alcohol) |

| ~3070 | Medium | =C-H stretch (alkene) |

| ~2920, ~2850 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | CH₂ bend |

| ~1040 | Strong | C-O stretch (primary alcohol) |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Note: Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [M - H₂O]⁺ |

| 95 | Strong | [M - CH₂OH]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 67 | Base Peak | [C₅H₇]⁺ |

Note: Data is compiled from the electron ionization mass spectra available in the NIST WebBook and SpectraBase.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy[1]

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For gas-phase spectroscopy, the sample is introduced into a gas cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or gas cell is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Key Isomers of C8H14O

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H14O represents a diverse array of isomeric structures, each with unique chemical properties and potential biological activities. With a degree of unsaturation of two, these isomers can feature combinations of rings, double bonds, or a triple bond, incorporating an oxygen atom in the form of an alcohol, ether, ketone, or aldehyde. This guide provides a detailed examination of three prominent and structurally distinct isomers: the cyclic ketone Cyclooctanone , the unsaturated aldehyde (E)-oct-2-enal , and the unsaturated ketone 1-Octen-3-one .

This document serves as a technical resource, summarizing key physicochemical data, outlining detailed experimental protocols for their synthesis, and exploring their relevance in biological systems and developmental workflows, tailored for professionals in research and drug development.

Cyclooctanone

Cyclooctanone is a cyclic ketone featuring an eight-membered carbon ring.[1] Its unique conformational flexibility makes it a versatile building block in organic synthesis, particularly for creating larger cyclic compounds and complex natural products.[2]

IUPAC Name and Structure

-

IUPAC Name: Cyclooctanone[3]

-

CAS Number: 502-49-8[3]

-

Molecular Formula: C8H14O[3]

-

Structure: An eight-membered carbon ring with a carbonyl functional group.

Physicochemical Data

Quantitative data for cyclooctanone is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Appearance | Colorless to white crystalline solid | [1][5] |

| Melting Point | 32-41 °C | [4] |

| Boiling Point | 195-197 °C | [4] |

| Density | 0.958 g/mL at 25 °C | [4] |

| Solubility in Water | 15 g/L at 20 °C | [5] |

| Flash Point | 74 °C | [4] |

Experimental Protocols

Synthesis of Cyclooctanone via Oxidation of Cyclooctanol:

Cyclooctanone can be effectively synthesized by the oxidation of its corresponding alcohol, cyclooctanol.[1] Common and reliable methods include Jones oxidation or oxidation using Dess-Martin periodinane. It is also a key starting material for the preparation of cylooctanone by using a chromic acid reagent.[6]

A general procedure for the oxidation of cyclooctane involves the following steps:

-

Cyclooctane (2 mmol) is added to a solution of a suitable catalyst (0.04 mmol) in a solvent mixture such as acetonitrile and acetic acid.[7]

-

An oxidizing agent, for instance, 33% hydrogen peroxide in water (5.0 mmol), is added to the reaction mixture.[7]

-

The mixture is heated to approximately 32 °C for 3 hours.[7]

-

After cooling to room temperature, the organic phase is extracted using diethyl ether, washed with brine, and dried over magnesium sulfate.[7]

-

The solvent is removed via rotary evaporation, and the resulting product is purified by column chromatography.[7]

Biological Relevance and Developmental Workflow

Cyclooctanone and its derivatives have shown potential as inhibitors of aldosterone synthase, a key enzyme in cardiovascular diseases linked to high aldosterone levels.[5] This makes it a compound of interest for therapeutic development. The general workflow for investigating such a compound, from initial synthesis to biological screening, is outlined below.

(E)-oct-2-enal

(E)-oct-2-enal is an unsaturated aldehyde known for its characteristic fatty, green aroma.[8][9] It is used as a flavoring ingredient and is found in various natural sources.[10][11]

IUPAC Name and Structure

-

IUPAC Name: (E)-oct-2-enal[11]

-

Synonyms: trans-2-Octenal[11]

-

Structure: An eight-carbon chain with an aldehyde group at position 1 and a trans-configured double bond between carbons 2 and 3.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 126.20 g/mol | [11] |

| Appearance | Colorless to slightly yellow liquid | [8][9] |

| Boiling Point | 84-86 °C at 19 mmHg | [8][14] |

| Density | 0.835-0.845 g/mL | [8][11] |

| Refractive Index | 1.449-1.455 | [8][11] |

| Solubility | Slightly soluble in water; soluble in most fixed oils | [8][11] |

Experimental Protocols

Synthesis of (E)-oct-2-enal:

A common synthetic route involves the aldol condensation of appropriate precursors to construct the carbon chain and introduce the aldehyde functionality.[10] A more specific lab-scale synthesis can be performed as follows:

-

In a nitrogen-filled Schlenk tube, combine an enol derivative (1.0 mmol), CuPF6(CH3CN)4 (0.05 mmol), di-tert-butyl ethylenediamine (0.05 mmol), and 4-dimethylaminopyridine (0.20 mmol) in dichloromethane (4 mL).[15]

-

Add 100 mg of 4Å molecular sieves to the mixture.[15]

-

Replace the nitrogen atmosphere with oxygen (1 atm) and stir the reaction mixture at room temperature for 1 hour.[15]

-

Quench the reaction by adding 15 mL of a 10% NaHSO4 aqueous solution.[15]

-

Extract the product with dichloromethane (3 x 10 mL), dry the combined organic layers with anhydrous MgSO4, filter, and concentrate under vacuum to yield the target product.[15]

Biological Relevance and Signaling

(E)-oct-2-enal has been identified as a uremic toxin, which can accumulate in patients with chronic kidney disease and may contribute to associated pathologies like cardiovascular disease.[11] It is also recognized for its antifungal properties.[11] The aldehyde and double bond functionalities make it a reactive molecule capable of participating in various biological interactions, including Michael addition with cellular nucleophiles like cysteine residues in proteins.

1-Octen-3-one

1-Octen-3-one is an unsaturated ketone recognized for its distinct mushroom-like, earthy, and metallic odor.[16][17] It is a key aroma compound in many natural products, including mushrooms and is also responsible for the typical metallic smell when skin comes into contact with iron.[17][18]

IUPAC Name and Structure

-

IUPAC Name: oct-1-en-3-one[16]

-

CAS Number: 4312-99-6[16]

-

Structure: An eight-carbon chain with a ketone at position 3 and a double bond between carbons 1 and 2.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 126.20 g/mol | [16] |

| Appearance | Colorless liquid | [16] |

| Boiling Point | 59-60 °C at 16 mmHg | [16][20] |

| Density | 0.813-0.819 g/mL | [16] |

| Refractive Index | 1.428-1.439 | [16][20] |

| Solubility | Insoluble in water; miscible in oils | [16] |

Experimental Protocols

Synthesis of 1-Octen-3-one:

The synthesis of α,β-unsaturated ketones like 1-octen-3-one can be achieved through various methods, often involving aldol condensation followed by dehydration or oxidation of the corresponding alcohol, 1-octen-3-ol.

Protocol: Oxidation of 1-Octen-3-ol

-

Dissolve 1-octen-3-ol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, triethylamine), to the cooled solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction appropriately (e.g., by adding a saturated solution of sodium bicarbonate for PCC).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure 1-octen-3-one.

Biological Relevance and Sensory Pathway

1-Octen-3-one is a potent odorant that interacts with specific olfactory receptors in the nasal epithelium. Its strong, distinct aroma makes it a subject of interest in sensory science and food chemistry. The perception of its metallic odor is linked to the degradation of skin lipid peroxides in the presence of Fe²⁺ ions.[18]

References

- 1. Cyclooctanone - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Cyclooctanone | C8H14O | CID 10403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclooctanone 98 502-49-8 [sigmaaldrich.com]

- 5. CYCLOOCTANONE | 502-49-8 [chemicalbook.com]

- 6. CYCLOOCTANOL | 696-71-9 [chemicalbook.com]

- 7. CYCLOOCTANONE synthesis - chemicalbook [chemicalbook.com]

- 8. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Octenal, (E)- [webbook.nist.gov]

- 13. 2-Octenal [webbook.nist.gov]

- 14. chembk.com [chembk.com]

- 15. Page loading... [guidechem.com]

- 16. 1-Octen-3-one | C8H14O | CID 61346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-octen-3-one, 4312-99-6 [perflavory.com]

- 18. Oct-1-en-3-one - Wikipedia [en.wikipedia.org]

- 19. 1-Octen-3-one [webbook.nist.gov]

- 20. 1-octen-3-one, 4312-99-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Methylenecyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties of 4-Methylenecyclohexylmethanol. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document provides a comprehensive framework for its thermodynamic characterization. It outlines the essential thermodynamic parameters relevant to research and development, details the standard experimental protocols for their determination, and describes computational methods for their estimation. This guide serves as a roadmap for researchers seeking to establish a complete thermodynamic profile of this compound.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl group and a methylene-cyclohexane scaffold. Its structural features suggest potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, and predicting its behavior in different environments.

This guide provides an overview of the key thermodynamic properties, the established experimental methods to measure them, and computational approaches to predict them in the absence of empirical data.

Computed and Predicted Physicochemical Properties

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | - |

| Molecular Weight | 126.20 g/mol | PubChem |

| XLogP3-AA | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Key Thermodynamic Properties and Their Importance

The following thermodynamic properties are critical for the comprehensive characterization of this compound.

-

Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is fundamental for calculating the heat of reaction for any process involving the molecule.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount. This property is essential for any process involving temperature changes, such as heating, cooling, or reaction calorimetry.

-

Enthalpy of Combustion (ΔHc°): The heat released when one mole of the substance undergoes complete combustion with oxygen. It is a critical parameter for safety analysis and can also be used to derive the enthalpy of formation.

-

Enthalpy of Vaporization (ΔHvap): The amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is important for understanding volatility and for the design of distillation and purification processes.

-

Vapor Pressure: The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a key indicator of a liquid's evaporation rate.

Experimental Determination of Thermodynamic Properties

The following sections detail the standard experimental protocols for measuring the key thermodynamic properties of a liquid organic compound like this compound.

The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during combustion at a constant volume.

Experimental Protocol:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is placed in a sample crucible.

-

Bomb Assembly: A fuse wire of known length and mass is attached to the electrodes within the bomb, positioned to be in contact with the sample. A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any atmospheric nitrogen.

Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

-

Temperature Program: A temperature program is initiated, which typically involves a heating-cooling-heating cycle to erase the sample's thermal history. Data is collected during a final, precise heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analysis: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

Caption: Workflow for DSC Heat Capacity Measurement.

Several methods can be used to determine the vapor pressure of a liquid. A common static method involves measuring the pressure in a closed system at equilibrium.

Experimental Protocol (Static Method):

-

Apparatus Setup: A sample of this compound is placed in a flask connected to a pressure sensor and a vacuum line. The flask is placed in a temperature-controlled bath.

-

Degassing: The sample is carefully degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.

-

Equilibration: The temperature of the bath is set and allowed to equilibrate. The pressure inside the flask is monitored until it reaches a stable value, which is the vapor pressure of the liquid at that temperature.

-

Data Collection: The vapor pressure is recorded for a range of temperatures.

-

Analysis: The data is often plotted as ln(P) versus 1/T (a Clausius-Clapeyron plot). The enthalpy of vaporization can be determined from the slope of this plot.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods can provide useful estimates of thermodynamic properties. Group contribution methods are particularly valuable for their balance of speed and accuracy.

These methods are based on the principle that the thermodynamic properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[1]

Methodology:

-

Decomposition: The molecule of interest (this compound) is broken down into a set of predefined functional groups.

-

Contribution Summation: The contributions of each group to a specific thermodynamic property are retrieved from a database of parameters. These contributions are summed to estimate the property for the whole molecule.

-

Corrections: In some methods, corrections for interactions between groups or for molecular structure (e.g., ring strain) are applied.

Example: Joback Method

The Joback method is a well-known group contribution method for estimating a variety of thermodynamic properties, including heat of formation, heat capacity, and boiling point.[2] To apply this method to this compound, the molecule would be decomposed into the following groups: >CH-, -CH2-, >C=CH2, and -CH2OH. The contributions for each of these groups would be summed to predict the desired properties.

Caption: Principle of the Group Contribution Method.

Conclusion

While direct experimental data on the thermodynamic properties of this compound are currently lacking in the public domain, a clear path for their determination exists. This guide provides the necessary framework for researchers to either experimentally measure or computationally estimate the key thermodynamic parameters. The experimental protocols for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement, along with the principles of group contribution methods, offer a robust toolkit for building a comprehensive thermodynamic profile of this molecule. Such a profile is indispensable for its potential application in research and industrial settings.

References

Navigating the Safety Landscape of 4-Methylenecyclohexylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 4-Methylenecyclohexylmethanol. Due to the limited availability of detailed public information on this specific compound, this document synthesizes available data and outlines general best practices for handling similar chemical entities. The information herein is intended to support risk assessment and the implementation of safe laboratory and manufacturing procedures.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H14O |

| Molecular Weight | 126.20 g/mol |

| Appearance | To be determined (likely a liquid) |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Flash Point | Data not available |

| Autoignition Temperature | Data not available |

Note: The absence of specific data highlights the need for internal analytical characterization before large-scale use.

Toxicological Profile

A thorough toxicological assessment is critical for ensuring personnel safety. For novel or sparsely studied compounds like this compound, a tiered approach to toxicity testing is recommended. The following table outlines key toxicological endpoints that should be evaluated.

| Toxicological Endpoint | Data Summary |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific LD50 or LC50 data is publicly available. Assume the compound is harmful until proven otherwise. Handle with appropriate personal protective equipment (PPE). |

| Skin Corrosion/Irritation | Data not available. Similar compounds can be skin irritants. Avoid direct skin contact. |

| Serious Eye Damage/Irritation | Data not available. Assume the potential for eye irritation. Use of safety glasses or goggles is mandatory. |

| Respiratory or Skin Sensitization | Data not available. |

| Germ Cell Mutagenicity | Data not available. |

| Carcinogenicity | Data not available. |

| Reproductive Toxicity | Data not available. |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | Data not available. |

Hazard Identification and Control

A systematic approach to hazard identification and control is essential. The following workflow outlines the key steps in this process.

Literature review on 4-Methylenecyclohexylmethanol synthesis

An In-depth Technical Guide to the Synthesis of 4-Methylenecyclohexylmethanol

Introduction

This compound is a valuable bifunctional organic molecule containing a primary alcohol and an exocyclic double bond within a cyclohexane scaffold. This combination of functional groups makes it an attractive building block for the synthesis of more complex molecules in the fields of medicinal chemistry, materials science, and fragrance chemistry. The rigid cyclohexyl core can impart specific conformational constraints, while the primary alcohol and the alkene provide reactive handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of plausible synthetic routes to this compound, with a focus on a detailed, step-by-step experimental protocol for a robust and high-yielding pathway. This document is intended for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound.

-

Pathway 1: Wittig Olefination followed by Ester Reduction. This is considered the primary and most robust route. It commences with the commercially available 4-oxocyclohexanecarboxylic acid. The synthesis involves an initial esterification of the carboxylic acid, followed by a Wittig reaction to introduce the exocyclic methylene group, and finally, a reduction of the ester to the target primary alcohol.

-

Pathway 2: Grignard Reaction. An alternative approach involves the formation of a Grignard reagent from a 4-methylenecyclohexyl halide and its subsequent reaction with formaldehyde. While feasible, this pathway is dependent on the availability and stability of the corresponding halide precursor.

This guide will focus on the detailed experimental protocol for Pathway 1.

Primary Synthetic Pathway: Wittig Olefination and Ester Reduction

This pathway is a three-step sequence starting from 4-oxocyclohexanecarboxylic acid.

Caption: Proposed three-step synthesis of this compound.

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

The first step is the protection of the carboxylic acid functional group as a methyl ester to prevent interference in the subsequent Wittig reaction.

Experimental Protocol:

-

To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.02 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-oxocyclohexanecarboxylate.

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Oxocyclohexanecarboxylic Acid | 142.15 | 1.0 | (user defined) |

| Methanol | 32.04 | solvent | 5-10 volumes |

| Sulfuric Acid | 98.08 | 0.02 | (calculated) |

| Hypothetical Yield | ~95% | ||

| Purity | >98% |

Step 2: Wittig Reaction of Methyl 4-Oxocyclohexanecarboxylate

The ketone functionality of the ester is converted to a methylene group using a Wittig reagent.[1][2][3][4]

Experimental Protocol:

Part A: Preparation of the Wittig Reagent (Ylide)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension, maintaining the temperature below 5 °C.

-

A deep yellow or orange color will develop, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

Part B: Wittig Reaction

-

Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF.

-

Add the solution of the keto-ester dropwise to the prepared ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-methylenecyclohexanecarboxylate.

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Amount |

| Methyl 4-oxocyclohexanecarboxylate | 156.18 | 1.0 | (user defined) |

| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | (calculated) |

| n-Butyllithium | 64.06 | 1.1 | (calculated) |

| Anhydrous THF | - | solvent | (as needed) |

| Hypothetical Yield | ~80% | ||

| Purity | >97% |

Step 3: Reduction of Methyl 4-methylenecyclohexanecarboxylate

The final step is the reduction of the methyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5][6][7]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve methyl 4-methylenecyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake with THF or diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by distillation if necessary.

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Amount |

| Methyl 4-methylenecyclohexanecarboxylate | 154.21 | 1.0 | (user defined) |

| Lithium Aluminum Hydride | 37.95 | 1.5 | (calculated) |

| Anhydrous THF | - | solvent | (as needed) |

| Hypothetical Yield | ~90% | ||

| Purity | >98% |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Pathway: Grignard Reaction

An alternative synthesis could proceed via a Grignard reagent. This would involve the following steps:

-

Halogenation: Conversion of a suitable precursor, such as 4-methylenecyclohexanol (if available), to 4-methylenecyclohexyl bromide or iodide.

-

Grignard Formation: Reaction of the halide with magnesium metal in an ether solvent to form 4-methylenecyclohexylmagnesium halide.

-

Reaction with Formaldehyde: Addition of the Grignard reagent to formaldehyde, followed by an acidic workup, would yield the desired primary alcohol.[8][9][10][11]

This route is conceptually straightforward but may present challenges in the preparation and handling of the 4-methylenecyclohexyl halide, which could be prone to side reactions.

Conclusion

The synthesis of this compound can be effectively achieved through a reliable three-step sequence starting from the readily available 4-oxocyclohexanecarboxylic acid. The pathway involving esterification, Wittig olefination, and subsequent reduction with lithium aluminum hydride offers a robust and versatile method for obtaining the target compound in good overall yield and high purity. The detailed protocols and quantitative data provided in this guide should serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard Reagents [chemed.chem.purdue.edu]

- 9. Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Aci.. [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Reaction Mechanisms of 4-Methylenecyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylenecyclohexylmethanol is a bifunctional organic molecule featuring a primary alcohol and an exocyclic double bond.[1] This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The reactivity of this compound is governed by the interplay of these two functional groups, enabling reactions that target the alcohol, the alkene, or both simultaneously. This guide details the core reaction mechanisms applicable to this compound, providing a framework for predicting its chemical behavior and designing synthetic pathways. The mechanisms presented are based on fundamental principles of organic chemistry, as detailed experimental data for this specific molecule are not extensively available in public literature.

I. Reactions at the Exocyclic Double Bond: Electrophilic Additions

The π-bond of the methylene group is electron-rich, making it susceptible to attack by electrophiles. These reactions proceed by breaking the π-bond to form two new single bonds.[2] The regioselectivity of these additions is a key consideration.

A. Acid-Catalyzed Hydration (Markovnikov Addition)

In the presence of an acid catalyst and water, this compound can undergo hydration. The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to generate a more stable tertiary carbocation intermediate. Subsequent nucleophilic attack by water leads to the formation of a tertiary alcohol.

Mechanism:

-

Protonation of the Alkene: The π-bond attacks a proton (from H₃O⁺), forming a bond between the hydrogen and the exocyclic carbon. This generates a stable tertiary carbocation on the cyclohexane ring.[3][4]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electron-deficient carbocation.[4]

-

Deprotonation: A final proton transfer to a water molecule regenerates the acid catalyst and yields the final product, 1-methylcyclohexane-1,4-diol.[5][6]

Caption: Workflow for Acid-Catalyzed Hydration.

B. Hydrohalogenation (Markovnikov Addition)

The addition of hydrogen halides (HX) across the double bond also follows Markovnikov's rule. The reaction proceeds through a tertiary carbocation intermediate, with the halide ion acting as the nucleophile.

Mechanism:

-

Protonation: The alkene's π-bond attacks the hydrogen of the hydrogen halide (e.g., HBr), forming a tertiary carbocation.

-

Nucleophilic Attack: The resulting halide ion (Br⁻) attacks the carbocation, forming the final product.

Caption: Mechanism of Hydrohalogenation.

C. Halogenation (Anti-Addition)

The reaction with diatomic halogens like Br₂ or Cl₂ results in the addition of two halogen atoms across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition, where the two halogen atoms add to opposite faces of the original double bond.[2]

Mechanism:

-

Formation of Halonium Ion: The alkene attacks one bromine atom, displacing a bromide ion and forming a bridged, three-membered bromonium ion intermediate.

-

Nucleophilic Attack: The displaced bromide ion then attacks one of the carbons of the bromonium ion from the opposite side (backside attack), opening the ring to give the dihalide product.

Caption: Halogenation via a Bromonium Ion.

II. Reactions of the Primary Alcohol

The primary alcohol group (-CH₂OH) is a key site for transformations such as oxidation and esterification.

A. Oxidation

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents used.[7]

-

To an Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are used to stop the oxidation at the aldehyde stage.

-

To a Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol all the way to a carboxylic acid.[7]

References

- 1. This compound | C8H14O | CID 13860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and Degradation Pathways of 4-Methylenecyclohexylmethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenecyclohexylmethanol is a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Understanding its stability and potential degradation pathways is crucial for ensuring the quality, safety, and efficacy of any resulting products. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound based on its structural motifs: a primary alcohol and an exocyclic double bond. It outlines detailed experimental protocols for conducting forced degradation studies in line with ICH Q1A(R2) guidelines and provides templates for the presentation of quantitative data. Furthermore, this guide includes workflow and pathway diagrams to visually represent the experimental and chemical processes involved in the stability and degradation analysis of this compound.

Predicted Degradation Pathways

The chemical structure of this compound contains two primary reactive centers susceptible to degradation: the primary alcohol and the exocyclic methylene group. Degradation is likely to occur through oxidation of the alcohol and various reactions of the alkene.

Degradation of the Primary Alcohol

The primary alcohol group is susceptible to oxidation, which can proceed in a stepwise manner to first form an aldehyde and then a carboxylic acid. This is a common degradation pathway for primary alcohols.[1][2][3][4][5]

Caption: Predicted oxidative degradation pathway of the primary alcohol group.

Degradation of the Exocyclic Methylene Group

The exocyclic double bond is susceptible to several degradation pathways, including epoxidation, ozonolysis, acid-catalyzed hydration, and free-radical oxidation.[6][7][8][9][10][11][12][13]

-

Epoxidation: In the presence of oxidizing agents like peroxy acids, an epoxide can form across the double bond.

-

Ozonolysis: Reaction with ozone can cleave the double bond, leading to the formation of a ketone and formaldehyde.[8][9][14]

-

Acid-Catalyzed Hydration: In acidic conditions, water can add across the double bond according to Markovnikov's rule, resulting in a tertiary alcohol.[15][16][17][18][19]

-

Free-Radical Oxidation: Free radicals can attack the double bond, leading to a variety of oxidation products.[6][7][11]

Caption: Predicted degradation pathways of the exocyclic methylene group.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7][8][9][10][20][21][22][23] The following protocols are adapted for the study of this compound and are based on ICH Q1A(R2) guidelines.[1][2][3][4][24][25] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][20][21][22][23]

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[10]

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

If no degradation is observed, repeat the study with 1 M hydrochloric acid.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase for analysis.

-

If no degradation is observed, repeat the study with 1 M sodium hydroxide.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals.

-

Dilute with the mobile phase for analysis.

-

If no degradation is observed, a higher concentration of hydrogen peroxide (e.g., 30%) may be used.[21]

Thermal Degradation

-

Place a known amount of solid this compound in a petri dish.

-

Expose to dry heat at 80°C in an oven.

-

At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for analysis.

-

A control sample should be stored at room temperature and protected from light.

Photolytic Degradation

-

Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[10]

-

The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[21]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples for analysis.

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[26][27][28][29]

Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection Wavelength: The detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | |||

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 | |||

| Oxidative | 3% H₂O₂ | 24 h | RT | |||

| Thermal (Solid) | Dry Heat | 48 h | 80 | |||

| Photolytic (Solution) | ICH Q1B Light | RT |

Table 2: Purity and Mass Balance Analysis

| Stress Condition | % Assay of this compound | % Total Impurities | Mass Balance (%) |

| Initial (t=0) | |||

| Acidic Hydrolysis | |||

| Basic Hydrolysis | |||

| Oxidative | |||

| Thermal | |||

| Photolytic |

Conclusion